molecular formula C7H8BrNO B572461 2-(5-Bromopyridin-2-YL)ethanol CAS No. 1206968-77-5

2-(5-Bromopyridin-2-YL)ethanol

Cat. No. B572461
M. Wt: 202.051
InChI Key: RXFPLSUXRPOSOF-UHFFFAOYSA-N
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Patent
US09206126B2

Procedure details

Commercially available 2-(5-bromopyridin-2-yl)acetic acid (1.00 g, 4.6 mmol) in tetrahydrofuran (10 mL) is cooled to 5° C. and treated dropwise over 10 minutes with borane-tetrahydrofuran complex (13.9 mL, 13.9 mmol). After stirring at room temperature for 4 hours, the reaction mixture is quenched with saturated aqueous potassium carbonate (20 mL), extracted with ethyl acetate (50 mL), dried over MgSO4, filtered, the solvent removed under reduced pressure, and the crude material purified by column chromatography on silica gel eluting with a gradient of neat heptane to neat ethyl acetate to afford the title compound (1.09 g): m/z (Cl) 203 [M+H].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9](O)=[O:10])=[N:6][CH:7]=1>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][OH:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated dropwise over 10 minutes with borane-tetrahydrofuran complex (13.9 mL, 13.9 mmol)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction mixture is quenched with saturated aqueous potassium carbonate (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material purified by column chromatography on silica gel eluting with a gradient of neat heptane to neat ethyl acetate

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: CALCULATEDPERCENTYIELD 117.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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